7-methoxy-1-benzofuran-4-carboxylic acid
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Overview
Description
7-Methoxy-1-benzofuran-4-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by a methoxy group at the 7th position and a carboxylic acid group at the 4th position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-benzofuran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran rings with high yield and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
7-Methoxy-1-benzofuran-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-1-benzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cancer cell growth, antimicrobial activity, and antiviral effects .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran compound with potential anticancer and antimicrobial properties.
Uniqueness: 7-Methoxy-1-benzofuran-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
33401-32-0 |
---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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